molecular formula C9H8ClNO B1640070 (2-Chloropyridin-3-yl)(cyclopropyl)methanone

(2-Chloropyridin-3-yl)(cyclopropyl)methanone

Cat. No. B1640070
M. Wt: 181.62 g/mol
InChI Key: MEKJFWMOBPLVRG-UHFFFAOYSA-N
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Patent
US05688795

Procedure details

A mixture of cyclopropyltributyltin (0.5 g, 1.51 mmol) in 3 mL of THF was cooled to -78° C. and then n-butyllithium (0.604 mL, 2.5M in hexanes, 1.51 mmol) was added. The mixture was stirred at 0° C. for 0.5 hours. A mixture of copper(I) iodide (0.142 g, 0.75 mmol) in THF was cooled to -40° C. and the mixture containing the cyclopropyltributyltin was added. The mixture was stirred for 45 minutes and then 2-chloronicotinic acid chloride (0.265 g, 1.51 mmol) was added dropwise. The mixture was stirred at -40° C. for 1.5 hours and allowed to warm to room temperature. The mixture was quenched with water, diluted with methylene chloride, filtered and the aqueous layer was extracted with methylene chloride (2×30 mL). The combined organic layers were dried (Na2SO4) and concentrated. The residue was purified on silica gel by flash chromatography eluting with hexanes/ethyl acetate (85:15) to give 2-chloro-3-pyridyl cyclopropyl ketone (0.15 g, 0.83 mmol) as an oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.604 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.265 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
copper(I) iodide
Quantity
0.142 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([Sn](CCCC)(CCCC)CCCC)[CH2:3][CH2:2]1.C([Li])CCC.[Cl:22][C:23]1[N:31]=[CH:30][CH:29]=[CH:28][C:24]=1[C:25](Cl)=[O:26]>C1COCC1.[Cu]I>[CH:1]1([C:25]([C:24]2[C:23]([Cl:22])=[N:31][CH:30]=[CH:29][CH:28]=2)=[O:26])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(CC1)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.604 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)[Sn](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
0.265 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=N1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
copper(I) iodide
Quantity
0.142 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to -40° C.
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at -40° C. for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
ADDITION
Type
ADDITION
Details
diluted with methylene chloride
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel by flash chromatography
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate (85:15)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(CC1)C(=O)C=1C(=NC=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.83 mmol
AMOUNT: MASS 0.15 g
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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